(4aS,7aS)-4-((R)-1-phenylethyl)-6-tosylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one
Overview
Description
(4aS,7aS)-4-((R)-1-phenylethyl)-6-tosylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one is a useful research compound. Its molecular formula is C21H24N2O4S and its molecular weight is 400.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Reactivity
This compound belongs to a class of molecules that have been explored for their synthetic and reactive capabilities. Compounds like oxazines, which are closely related to the chemical structure , have been extensively studied for their synthesis methods and potential as chiral synthons, which are building blocks for more complex molecules. For instance, 1,2-oxazines and related compounds have been synthesized through various methods, emphasizing the importance of these structures in organic chemistry due to their electrophilic characteristics and potential in creating chiral molecules (Sainsbury, 1991).
Biological Applications
The compound’s structural relatives, such as oxazine and thiazine derivatives, have been explored for their biological activities. These studies have shown that such compounds possess a wide range of biological activities, including antibacterial, antituberculous, and antimycotic effects. This suggests potential research applications of the mentioned compound in developing new therapeutics (K. Waisser & L. Kubicová, 1993).
Polymer-Supported Syntheses
Research into polymer-supported syntheses of heterocycles bearing oxazine scaffolds indicates a growing interest in utilizing solid-phase synthesis (SPS) for creating diverse compounds with potential pharmacological applications. This approach aligns with the exploration of the compound’s use in synthesizing variously functionalized heterocycles, which could have implications in drug discovery and development (P. Králová et al., 2018).
Oxazoline-Containing Ligands in Asymmetric Catalysis
The use of oxazoline-containing ligands, closely related to oxazines, in asymmetric catalysis has been a significant area of research. These compounds have facilitated the development of new synthetic methods and the synthesis of chiral molecules, highlighting the potential of the compound for applications in catalysis and synthesis of enantiomerically pure substances (G. Hargaden & P. Guiry, 2009).
Properties
IUPAC Name |
(4aS,7aS)-6-(4-methylphenyl)sulfonyl-4-[(1R)-1-phenylethyl]-4a,5,7,7a-tetrahydropyrrolo[3,4-b][1,4]oxazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-15-8-10-18(11-9-15)28(25,26)22-12-19-20(13-22)27-14-21(24)23(19)16(2)17-6-4-3-5-7-17/h3-11,16,19-20H,12-14H2,1-2H3/t16-,19+,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKSRPPFSUGSEY-UXPWSPDFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3C(C2)OCC(=O)N3C(C)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C[C@H]3[C@H](C2)OCC(=O)N3[C@H](C)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.